molecular formula C7H12O2 B045741 2-Ethyl-1,4-pentanedione CAS No. 111832-67-8

2-Ethyl-1,4-pentanedione

Katalognummer B045741
CAS-Nummer: 111832-67-8
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: CIQUERDAZQQOHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-1,4-pentanedione (EPD) is a β-diketone compound that has been widely used in the food and beverage industry as a flavoring agent. It has a buttery and creamy flavor and is commonly used in products such as popcorn, candy, and baked goods. Apart from its use in the food industry, EPD has also found its way into scientific research due to its unique properties.

Wirkmechanismus

The mechanism of action of 2-Ethyl-1,4-pentanedione in metal complexes is largely dependent on the metal ion it is complexed with. This compound can act as a bidentate or tridentate ligand, forming stable chelate complexes with metal ions. The resulting metal complexes can have unique properties such as high catalytic activity or fluorescence. In biomedical applications, this compound-based metal complexes can be designed to target specific cells or tissues, allowing for targeted drug delivery or imaging.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in food and beverage products. However, the long-term effects of this compound exposure on human health are not well understood. In scientific research, this compound-based metal complexes have been shown to have a wide range of biochemical and physiological effects. For example, this compound-based metal complexes have been used as anticancer agents, antimicrobial agents, and sensors for detecting various analytes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-Ethyl-1,4-pentanedione in scientific research is its unique structure, which allows it to form stable complexes with metal ions. This property makes it a valuable ligand in the design of new materials and catalysts. However, this compound is not readily available commercially and must be synthesized in the lab, which can be time-consuming and costly. Additionally, the synthesis of this compound requires the use of hazardous chemicals, which must be handled with care.

Zukünftige Richtungen

2-Ethyl-1,4-pentanedione-based metal complexes have the potential to be used in a wide range of applications, including catalysis, electrochemistry, and biomedical research. Future research could focus on optimizing the synthesis of this compound and its metal complexes to improve their properties and broaden their applications. Additionally, this compound-based metal complexes could be explored for their potential use in environmental remediation and energy storage. Further studies are needed to fully understand the long-term effects of this compound exposure on human health and the environment.
In conclusion, this compound is a unique compound with various applications in scientific research. Its ability to form stable complexes with metal ions makes it a valuable ligand in the design of new materials and catalysts. This compound-based metal complexes have been explored for their potential use in catalysis, electrochemistry, and biomedical research. However, further studies are needed to fully understand the long-term effects of this compound exposure on human health and the environment.

Synthesemethoden

The synthesis of 2-Ethyl-1,4-pentanedione involves the reaction of acetylacetone with 1-butanol in the presence of a catalyst. This reaction produces this compound as the main product. The purity of the final product can be improved by recrystallization and distillation.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-1,4-pentanedione is widely used in scientific research as a ligand in metal complexes. Its unique structure allows it to form stable complexes with metal ions, which have various applications in catalysis, electrochemistry, and biomedical research. This compound-based metal complexes have been used as catalysts in organic reactions, as well as in the synthesis of new materials such as metal-organic frameworks (MOFs). Additionally, this compound-based metal complexes have been explored for their potential use in biomedical applications such as drug delivery and imaging.

Eigenschaften

CAS-Nummer

111832-67-8

Molekularformel

C7H12O2

Molekulargewicht

128.17 g/mol

IUPAC-Name

2-ethyl-4-oxopentanal

InChI

InChI=1S/C7H12O2/c1-3-7(5-8)4-6(2)9/h5,7H,3-4H2,1-2H3

InChI-Schlüssel

CIQUERDAZQQOHF-UHFFFAOYSA-N

SMILES

CCC(CC(=O)C)C=O

Kanonische SMILES

CCC(CC(=O)C)C=O

Synonyme

Pentanal, 2-ethyl-4-oxo- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.